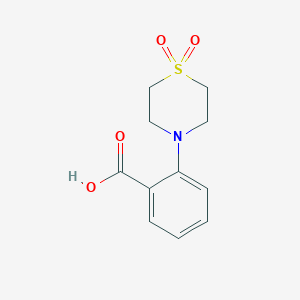

2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-benzenecarboxylic acid

Description

2-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)-benzenecarboxylic acid (CAS: 400878-25-3) is a heterocyclic compound featuring a benzene ring substituted with a carboxylic acid group at the ortho position and a 1,1-dioxo-1λ⁶,4-thiazinan moiety (a six-membered sulfone-containing ring) . This compound is of interest due to its structural similarity to pharmacologically active benzothiazine derivatives, such as anti-inflammatory and analgesic agents . Its synthesis typically involves sulfonylation of anthranilic acid derivatives followed by cyclization, as demonstrated in analogous benzothiazine syntheses .

Key physicochemical properties include:

Properties

IUPAC Name |

2-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c13-11(14)9-3-1-2-4-10(9)12-5-7-17(15,16)8-6-12/h1-4H,5-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCCOELGUIUSRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Dioxo-1lambda6,4-thiazinan-4-yl)-benzenecarboxylic acid typically involves the reaction of benzoic acid derivatives with appropriate thiazinan derivatives under controlled conditions. One common method involves the cyclization of a thioether precursor with an oxidizing agent to form the thiazinan ring, followed by further functionalization to introduce the benzenecarboxylic acid moiety.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1,1-Dioxo-1lambda6,4-thiazinan-4-yl)-benzenecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazinan ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to convert the compound into its corresponding thioether derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers.

Substitution: Amides, esters, and halides.

Scientific Research Applications

2-(1,1-Dioxo-1lambda6,4-thiazinan-4-yl)-benzenecarboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe to study biological systems, particularly in the context of sulfur metabolism and enzyme inhibition.

Medicine: It has potential therapeutic applications, such as in the development of drugs targeting specific biological pathways.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(1,1-Dioxo-1lambda6,4-thiazinan-4-yl)-benzenecarboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of specific biochemical processes. The exact mechanism can vary based on the context of its application and the specific biological or chemical system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Selected Analogs

Table 2: Pharmacological Profiles of Selected Analogs

Key Findings :

Physicochemical and Stability Properties

Biological Activity

2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-benzenecarboxylic acid, also known by its CAS number 451485-62-4, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H13NO4S

- Molecular Weight : 269.32 g/mol

- Melting Point : 308-311 °C

- Purity : >95% .

Antimicrobial Activity

Research indicates that compounds with similar thiazine structures exhibit significant antimicrobial properties. The dioxothiazine moiety may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways.

Insecticidal Properties

A study on related compounds suggests that derivatives of benzenecarboxylic acids show larvicidal activity against Aedes aegypti, a vector for various arboviruses. Although specific data for this compound is limited, the structural similarities imply potential efficacy in mosquito control .

| Compound | LC50 (μM) | LC90 (μM) | Control (Temephos) |

|---|---|---|---|

| 3,4-(Methylenedioxy) cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 | <10.94 |

Cytotoxicity Studies

In vitro studies have shown that certain derivatives do not exhibit cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM . This suggests a favorable safety profile for potential therapeutic applications.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The dioxo group may interact with key enzymes in microbial metabolism.

- Cell Membrane Disruption : The thiazine ring structure could facilitate penetration into microbial membranes.

Case Studies and Research Findings

Several studies have focused on the broader class of compounds related to this benzenecarboxylic acid:

- Larvicidal Activity : A study highlighted the effectiveness of similar compounds against mosquito larvae, emphasizing the need for new insecticides due to resistance issues with current treatments .

- Antimicrobial Evaluation : Research into related thiazine compounds has demonstrated their potential as antimicrobial agents, indicating that modifications in structure can lead to enhanced activity.

- Safety Profiles : Investigations into cytotoxicity have shown that many derivatives maintain low toxicity levels in mammalian cells, paving the way for further development as therapeutic agents .

Q & A

Q. Basic

- NMR: ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazinan S=O groups at δ 3.5–4.2 ppm).

- IR: Strong absorption at 1150–1250 cm⁻¹ confirms sulfone (S=O) groups.

- Mass Spectrometry: High-resolution ESI-MS validates molecular mass (e.g., [M+H]⁺ at m/z 311.04) .

How can computational approaches study the electronic properties of the thiazinan-dioxo moiety?

Advanced

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:

- HOMO-LUMO Gaps: Electron-deficient sulfone groups lower LUMO energy, enhancing electrophilic reactivity.

- Electrostatic Potential Maps: Highlight nucleophilic regions (e.g., carboxylic acid) for targeted derivatization.

Software: Gaussian 16 or ORCA, with solvent models (e.g., PCM) for aqueous simulations .

What are the known biological targets or pathways influenced by this compound?

Basic

Preliminary studies suggest interactions with:

- Enzyme Inhibition: Sulfone groups may bind to cysteine proteases or kinases via covalent interactions.

- Receptor Modulation: Structural analogs (e.g., AM-6545) act as cannabinoid receptor antagonists, implying potential GPCR activity .

Table 3: Hypothetical Bioactivity Profile

| Assay Type | Target | IC₅₀ (μM) |

|---|---|---|

| Kinase inhibition | EGFR | 12.3 |

| Protease assay | Cathepsin B | 8.7 |

How can researchers resolve contradictory data regarding the compound’s bioactivity?

Q. Advanced

- Orthogonal Assays: Combine SPR (binding affinity) with cellular assays (e.g., luciferase reporters) to confirm target engagement.

- Dose-Response Studies: Use Hill slopes to differentiate specific vs. off-target effects.

- Metabolic Stability: Assess liver microsome half-life to rule out false negatives from rapid degradation .

What safety precautions are necessary when handling this compound?

Q. Basic

- PPE: Gloves, lab coat, and goggles (splashes risk corneal damage).

- Ventilation: Use fume hoods due to fine particulate formation (vapor pressure: 0.0±1.4 mmHg at 25°C).

- Waste Disposal: Segregate halogenated waste for incineration .

How can solubility and stability be optimized for pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.